molecular formula C7H7N3S B1306193 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine CAS No. 82382-52-3

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine

Cat. No.: B1306193
CAS No.: 82382-52-3
M. Wt: 165.22 g/mol
InChI Key: HMEXAOROCQLCJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine is primarily used in the detection of primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants . The compound’s primary targets are these PAAs, which pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and the PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and interaction with PAAs. The F-CTF nanosheets show high sensitivity and selectivity for PAA detection by fluorescence quenching . This is achieved by leveraging the rich electron-deficient unit in the pore channel of the F-CTF nanosheets .

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Biochemical Analysis

Biochemical Properties

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with electron donor-acceptor systems, which are essential in many biochemical processes. The interactions between this compound and these biomolecules often involve electron transfer mechanisms, which can significantly influence the biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are often mediated by the compound’s electron-accepting properties, which allow it to participate in redox reactions and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that its biochemical activity can persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, this compound can become toxic, leading to adverse effects such as cell death or tissue damage. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic fluxes and alter metabolite levels within the cell. For example, this compound may participate in redox reactions, affecting the balance of reactive oxygen species and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall biochemical activity. The transport and distribution of this compound are critical for its function and effectiveness in various biological contexts .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[c][1,2,5]thiadiazol-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of organic semiconductors and as a precursor in the synthesis of dyes and pigments

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the thiadiazole ring and methanamine group, which contributes to its diverse range of applications and biological activities .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEXAOROCQLCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383581
Record name benzo[c][1,2,5]thiadiazol-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82382-52-3
Record name benzo[c][1,2,5]thiadiazol-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[c][1,2,5]thiadiazol-4-ylmethanamine
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